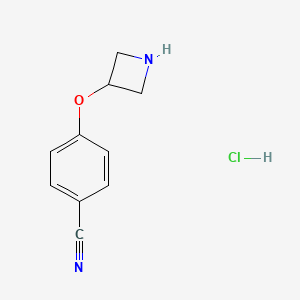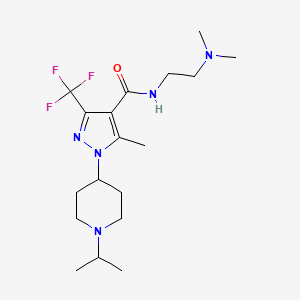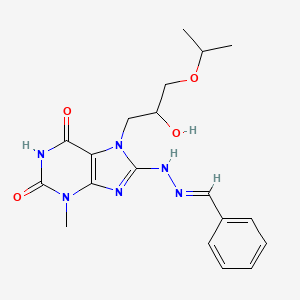
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , due to its complex nomenclature, is indicative of a multifaceted molecule with potential implications in various chemical and biological contexts. Its synthesis and analysis contribute to the broader understanding of its class of compounds, which are typically explored for their pharmacological activities and chemical properties.
Synthesis Analysis
The synthesis of complex acetamide derivatives often involves multi-step reactions, starting from basic chemical entities to the final compound through a series of reactions. For instance, compounds similar to the one mentioned are synthesized by reacting specific substituted phenyl and thiophenyl components with acetamides under controlled conditions, involving catalysis and specific reagents to achieve the desired compound with high purity and yield (Yushyn, Holota, & Lesyk, 2022).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically characterized using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding the compound's chemical behavior and reactivity. For example, studies on similar compounds have elucidated their structure through single-crystal X-ray diffraction, confirming the presence of characteristic functional groups and molecular conformation (Boechat et al., 2011).
Chemical Reactions and Properties
The reactivity of such compounds is often explored through their involvement in various chemical reactions, including condensation, substitution, and cyclization reactions. These reactions highlight the compound's functional group reactivity, potential for forming derivatives, and application in synthesizing more complex molecules. The synthesis process itself, involving steps like alkylation and acylation, provides insights into the chemical properties and reactivity of the compound (Koppireddi et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments and applications. These properties are typically determined experimentally and are influenced by the compound's molecular structure and intermolecular forces. For instance, compounds with similar structural motifs exhibit specific crystalline structures and solubility profiles, which can be critical for their application in drug formulation and material science (Inkaya et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity/basicity (pKa), reactivity towards different reagents, and stability under various conditions, are fundamental for the compound's application in chemical syntheses and potential pharmacological activities. These properties can be assessed through experimental studies and theoretical calculations, providing insights into the compound's behavior in chemical reactions and biological systems (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships
In the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, compounds structurally related to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide have been explored for their metabolic stability and in vivo efficacy. The study aimed to understand how various heterocyclic analogs could influence metabolic stability and pharmacological activity, highlighting the importance of structural modifications in enhancing drug profiles (Stec et al., 2011).
Antimicrobial Applications
Research into novel thiazole derivatives bearing sulfonamide moieties has demonstrated significant antimicrobial potential. These compounds, including structures akin to this compound, have been synthesized and tested against a range of bacterial and fungal strains, showing promising antimicrobial activities. This indicates the potential use of such compounds in developing new antimicrobial agents (Darwish et al., 2014).
Antitumor Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antitumor activities. These studies provide insights into how modifications in the thiazole and benzothiazole scaffolds can lead to significant anticancer activities, offering avenues for the development of new cancer therapies (Yurttaş et al., 2015).
Anticonvulsant and Neuroprotective Effects
The synthesis of heterocyclic compounds containing sulfonamide thiazole moieties has shown that certain derivatives exhibit significant anticonvulsant activity. This suggests that structurally related compounds could be explored for their potential in treating neurological disorders (Farag et al., 2012).
Antioxidant and Anti-inflammatory Properties
Novel thiazolidin-5-yl acetamides, including compounds with structural similarities to this compound, have been synthesized and assessed for their antioxidant and anti-inflammatory activities. These studies highlight the potential therapeutic applications of such compounds in managing oxidative stress and inflammation-related diseases (Koppireddi et al., 2013).
Eigenschaften
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4S3/c1-24-9-2-4-10(5-3-9)27(22,23)8-14(21)20-16-19-12(7-25-16)11-6-13(17)26-15(11)18/h2-7H,8H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXWAOWNNSOMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)
![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)
![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)



![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)



![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2497399.png)